molecular formula C16H13NO3 B1618142 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid CAS No. 70794-11-5

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Cat. No.: B1618142
CAS No.: 70794-11-5
M. Wt: 267.28 g/mol
InChI Key: YMCBOVUBWVQGIK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, also known as 4-MeO-IC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole derivatives, which have been studied extensively for their biological activity.

Scientific Research Applications

Synthesis of Novel Compounds

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is instrumental in the synthesis of novel indole derivatives. For instance, it has been used as a precursor in the preparation of indole-benzimidazole derivatives, showcasing its utility in creating compounds with potential biological activities (Wang et al., 2016). These derivatives expand the chemical space for drug discovery and material science applications.

Catalysis and Reaction Mechanisms

The compound plays a role in catalytic processes, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids (Zheng et al., 2014). This example illustrates its contribution to developing efficient synthetic pathways, enabling the construction of complex molecules with high selectivity and under mild conditions.

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of this compound are explored for their therapeutic potential. For example, a series of leukotriene antagonists derived from indole and indazole, leveraging the acidic properties of compounds like this compound, showed significant potency, highlighting its value in drug design and development (Yee et al., 1990).

Material Science

In material science, derivatives of this compound are investigated for their properties and applications. The compound has been used to study corrosion inhibition on mild steel, demonstrating its potential in developing protective coatings and treatments for metals (Bentiss et al., 2009).

Cancer Research

The compound and its derivatives are also of interest in cancer research. Indole-3-carbinol (I3C) and its metabolites, derived from similar structural frameworks, have shown anticancer activities, including growth inhibition and apoptosis induction in various cancer cell lines (Safe et al., 2008). This underscores the compound's relevance in developing novel anticancer therapies.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)17-15(14)16(18)19/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCBOVUBWVQGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314852
Record name 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70794-11-5
Record name 70794-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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